1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
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Overview
Description
1,2,4-Triazines are six-membered heterocyclic compounds possessing three nitrogen atoms in their structure . They and their derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial, and antiparasitic activities .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives has been reported to involve various methods, including microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . For example, a 1,2,4-triazine based azidoxime was formed via the substitution of a chloroxime with sodium azide in ethanol .Molecular Structure Analysis
The triazine structure is a heterocyclic ring, analogous to the six-membered benzene ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished from each other by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . The reactions of 1,2,4-triazines with dienophiles are widely used for the preparation of new polysubstituted pyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-triazine derivative would depend on its exact structure and substituents. For instance, a 1,2,4-triazine based azidoxime was characterized via single-crystal X-ray diffraction .Scientific Research Applications
Synthesis and Antiviral Activity
The synthesis of novel purine analogs, including those related to the specified compound, has been explored for their potential antiviral activities. For example, the synthesis and antiviral activity of imidazo[1,2-a]-s-triazine nucleosides, which are guanine, guanosine, and guanosine monophosphate analogues, have been investigated. These compounds showed moderate activity against rhinovirus at non-toxic dosage levels (Kim et al., 1978).
Antitumor and Vascular Relaxing Effects
Research has also delved into the synthesis of novel heterocycles such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines for examining their antitumor activity and vascular relaxing effects. Some of these compounds exhibited activity against P388 leukemia, highlighting their potential in cancer therapy (Ueda et al., 1987).
Structural Properties and Interactions
The structural properties and interactions of triazine derivatives have been a subject of interest in the scientific community. Studies on compounds such as 4,6-dimethoxy-3-methyl-1,3,5-triazin-2(3H)-one and 6-methoxy-3,5-dimethyl-1,3,5-triazine-2,4(3H,5H)-dione have contributed to our understanding of molecular structures and the possibilities of forming complex molecular assemblies (Handelsman-Benory et al., 1995).
Plant Growth Promotion
The promotion of plant growth through the synergistic interaction of gibberellic acid and triazinone derivatives has been explored. This research indicates the potential of such compounds to enhance agricultural productivity by acting in synergy with plant hormones to promote shoot elongation in various rice varieties (Ogawa et al., 1978).
Anticancer, Anti-HIV-1, and Antimicrobial Activity
The synthesis of new triazino and triazolo[4,3-e]purine derivatives has been reported, with some compounds showing promising anticancer, anti-HIV-1, and antimicrobial activities. This underscores the therapeutic potential of triazine derivatives in addressing a range of diseases and infections (Ashour et al., 2012).
Future Directions
properties
IUPAC Name |
1-(2-ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O3/c1-5-23-7-6-20-13-15-11-10(19(13)8-9(2)16-20)12(21)18(4)14(22)17(11)3/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHRYFCJPULVCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=NC3=C(N2CC(=N1)C)C(=O)N(C(=O)N3C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 18525288 |
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